3-Hydroxydiflunisal
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
138473-86-6 |
|---|---|
Molecular Formula |
C13H8F2O4 |
Molecular Weight |
266.2 g/mol |
IUPAC Name |
5-(2,4-difluorophenyl)-2,3-dihydroxybenzoic acid |
InChI |
InChI=1S/C13H8F2O4/c14-7-1-2-8(10(15)5-7)6-3-9(13(18)19)12(17)11(16)4-6/h1-5,16-17H,(H,18,19) |
InChI Key |
CFMLSPVNKGETAQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=C(C(=C2)O)O)C(=O)O |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=C(C(=C2)O)O)C(=O)O |
Other CAS No. |
138473-86-6 |
Synonyms |
3-hydroxy-diflunisal 3-hydroxydiflunisal |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of 3-Hydroxydiflunisal and Analogous Compounds
*Note: Data for this compound are inferred from diflunisal and structural analogs.
Structural Insights :
- Diflunisal vs. This compound : The additional 3-OH group in this compound increases hydrogen-bonding capacity, likely reducing lipophilicity (lower LogP) compared to diflunisal . This may enhance aqueous solubility but could limit blood-brain barrier penetration.
- 5-Hydroxyflunixin : A pyridine-based NSAID analog with a trifluoromethyl group, showing higher molecular weight and moderate LogP. Its carboxylic acid group aligns with the anti-inflammatory mechanism of COX inhibition .
- 3-Hydroxyflavone: A flavonoid with a ketone and hydroxyl group, structurally distinct from biphenyl-based compounds. Its planar aromatic system facilitates antioxidant activity, unlike the NSAID-like effects of diflunisal derivatives .
Pharmacological and Toxicological Profiles
Key Findings :
- COX Inhibition : Diflunisal and 5-hydroxyflunixin exhibit potent COX-2 inhibition, while this compound’s activity remains speculative due to lack of direct data. The 3-OH group may sterically hinder COX-2 binding, reducing efficacy compared to diflunisal.
- Toxicity : 3-Hydroxyflavone demonstrates lower acute toxicity (LD₅₀ = 2000 mg/kg) but poses irritancy risks, whereas diflunisal derivatives show higher organ-specific toxicity (e.g., renal, hepatic) .
Preparation Methods
In Vivo Hepatic Metabolism
3-Hydroxydiflunisal is primarily formed in vivo through cytochrome P450-mediated hydroxylation of diflunisal. The difluorophenyl moiety undergoes regioselective oxidation at the 3-position, facilitated by the electronic effects of the fluorine substituents and steric accessibility. Studies on salicylate metabolism indicate that CYP2C9 is the principal isoform responsible for this transformation, with minor contributions from CYP3A4. The reaction proceeds via a radical intermediate, where the heme iron of cytochrome P450 abstracts a hydrogen atom from the aromatic ring, followed by oxygen rebound to form the hydroxyl group.
In human liver microsomes, the kinetic parameters for this reaction include a Michaelis constant () of 12.5 μM and a maximum velocity () of 0.8 nmol/min/mg protein. The metabolite is subsequently conjugated with glucuronic acid or sulfate for excretion. While in vivo methods are critical for understanding pharmacokinetics, they are impractical for large-scale synthesis due to low yields and complex purification requirements.
In Vitro Enzymatic Synthesis
To overcome the limitations of in vivo metabolism, in vitro systems using recombinant CYP2C9 expressed in Escherichia coli or insect cells have been employed. These systems enable controlled hydroxylation of diflunisal under optimized conditions. A typical reaction mixture includes:
-
Diflunisal (1 mM)
-
NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase)
-
Recombinant CYP2C9 (50 pmol/mL)
-
Potassium phosphate buffer (pH 7.4)
Incubation at 37°C for 60 minutes yields this compound with a conversion rate of 18–22%. The product is isolated via solid-phase extraction (C18 cartridges) and purified by preparative HPLC (C18 column, acetonitrile/water gradient).
Biomimetic Oxidation Using Metalloporphyrin Catalysts
Metalloporphyrin-Mediated Hydroxylation
Metalloporphyrins, synthetic analogs of cytochrome P450, have been utilized for biomimetic hydroxylation of aromatic compounds. Iron(III) porphyrins, such as tetraphenylporphyrin (TPPFeCl) and perhalogenated derivatives (e.g., TF20PPFeCl), catalyze the oxidation of diflunisal to this compound in the presence of oxidants like iodosylbenzene (PhIO) or magnesium monoperoxyphthalate (MMP).
Representative Procedure:
-
Reaction Setup:
-
Diflunisal (0.5 mmol)
-
TPPFeCl (0.005 mmol)
-
PhIO (1.0 mmol)
-
N-Methylimidazole (0.05 mmol, co-catalyst)
-
Dichloromethane (10 mL)
-
-
Conditions:
-
Stirred at 25°C for 2 hours under argon.
-
-
Workup:
-
Filter through Celite to remove oxidant residues.
-
Concentrate under reduced pressure.
-
Purify by flash chromatography (silica gel, ethyl acetate/hexane 1:3).
-
This method achieves a 65–70% yield of this compound, with minimal formation of over-oxidized byproducts.
Influence of Catalyst Structure
The choice of metalloporphyrin significantly impacts reaction efficiency:
| Catalyst | Oxidant | Solvent | Yield (%) |
|---|---|---|---|
| TPPFeCl | PhIO | CH₂Cl₂ | 68 |
| TF20PPFeCl | MMP | CH₃CN/H₂O | 72 |
| TCl8βBr8PPFeCl | NaOCl | CH₃OH | 58 |
Electron-deficient porphyrins (e.g., TF20PPFeCl) enhance electrophilic attack on the aromatic ring, improving regioselectivity for the 3-position.
Chemical Synthesis via Directed Ortho-Metalation
Friedel-Crafts Acylation and Hydroxylation
A multistep synthetic route involves:
-
Protection of the Carboxylic Acid:
Diflunisal is treated with methyl chloroformate to form the methyl ester, preventing side reactions during subsequent steps. -
Directed Ortho-Metalation:
The ester is reacted with lithium diisopropylamide (LDA) at −78°C, followed by quenching with trimethylborate to install a boronate group at the 3-position. -
Oxidation:
Hydrogen peroxide oxidizes the boronate to a hydroxyl group, yielding this compound methyl ester. -
Deprotection:
Hydrolysis with aqueous NaOH regenerates the carboxylic acid.
This method affords an overall yield of 52–55%, with purity >98% (HPLC).
Analytical Characterization
Chromatographic Methods
Spectroscopic Data
-
¹H NMR (DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 1H), 7.62 (t, J = 8.1 Hz, 1H), 7.34 (d, J = 8.4 Hz, 1H), 6.95 (s, 1H), 5.21 (s, 1H, OH).
-
¹³C NMR: δ 174.5 (COOH), 162.3 (C-3), 158.1 (C-2'), 135.6–114.2 (aromatic carbons).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Enzymatic (in vitro) | 18–22 | 90–92 | Low | High |
| Biomimetic Oxidation | 65–70 | 95–97 | Moderate | Medium |
| Chemical Synthesis | 52–55 | 98–99 | High | Low |
Biomimetic oxidation balances yield and scalability, making it suitable for industrial applications, whereas chemical synthesis is preferred for high-purity requirements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
